
benzyl 1H-pyrrole-2-carboxylate
概要
説明
Benzyl 1H-pyrrole-2-carboxylate is a chemical compound with the CAS Number: 35889-87-3 and a molecular weight of 201.22 . It is used in various applications, including the synthesis of other compounds .
Synthesis Analysis
The synthesis of pyrrole esters, including benzyl 1H-pyrrole-2-carboxylate, has been reported using an enzymatic approach (Novozym 435) for transesterification . The process involves evaluating various factors such as lipase type, solvent, lipase load, molecular sieves, substrate molar ratio of esters to alcohol, reaction temperature, reaction duration, and speed of agitation .Molecular Structure Analysis
The molecular structure of benzyl 1H-pyrrole-2-carboxylate is represented by the linear formula C12H11NO2 .Chemical Reactions Analysis
Pyrrole-2-carboxaldehyde (Py-2-C) derivatives, which include benzyl 1H-pyrrole-2-carboxylate, can be chemically produced by the strong acid-catalyzed condensation of glucose and amino acid derivatives in vitro .科学的研究の応用
Medicinal Chemistry and Drug Development
Pyrrole derivatives, including benzyl 1H-pyrrole-2-carboxylate, play a crucial role in drug discovery. Researchers explore their potential as lead compounds for designing novel drugs. The compound’s unique structure and functional groups make it an attractive scaffold for developing therapeutically active molecules .
Antitumor Agents
Pyrrole-based compounds exhibit promising antitumor activity. Benzyl 1H-pyrrole-2-carboxylate may serve as a starting point for designing new anticancer drugs. Researchers investigate its cytotoxic effects, mechanisms of action, and potential synergies with other compounds .
Antioxidant Properties
The pyrrole skeleton contributes to antioxidant activity. Benzyl 1H-pyrrole-2-carboxylate could be explored for its ability to scavenge free radicals and protect cells from oxidative stress. Understanding its antioxidant mechanisms is essential for potential therapeutic applications .
Materials Science and Organic Electronics
Pyrrole derivatives find applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Benzyl 1H-pyrrole-2-carboxylate may serve as a building block for designing semiconducting materials with tailored electronic properties .
Fluorescent Probes and Sensors
Researchers use pyrrole-based compounds as fluorescent probes and sensors. Benzyl 1H-pyrrole-2-carboxylate could be modified to create selective sensors for detecting specific analytes (e.g., metal ions, pH changes) or monitoring biological processes .
Natural Product Synthesis
Pyrrole-containing natural products often have intriguing biological activities. Benzyl 1H-pyrrole-2-carboxylate can serve as a precursor for synthesizing complex natural products. Researchers explore its reactivity in various transformations to access valuable compounds .
作用機序
Safety and Hazards
特性
IUPAC Name |
benzyl 1H-pyrrole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c14-12(11-7-4-8-13-11)15-9-10-5-2-1-3-6-10/h1-8,13H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTKILPAAGBOZHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC=CN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

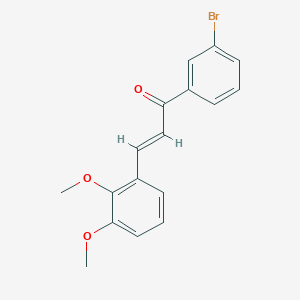

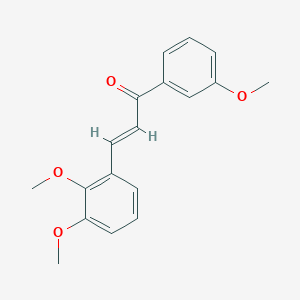
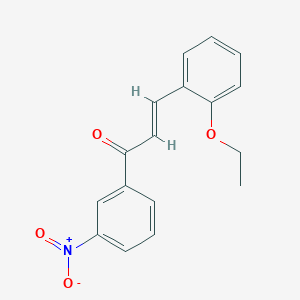
![(2E)-3-[4-(Benzyloxy)phenyl]-1-(4-nitrophenyl)prop-2-en-1-one](/img/structure/B3131816.png)


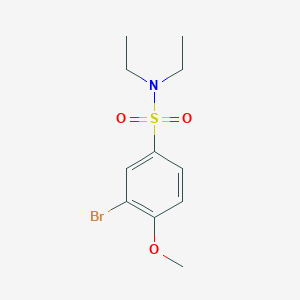




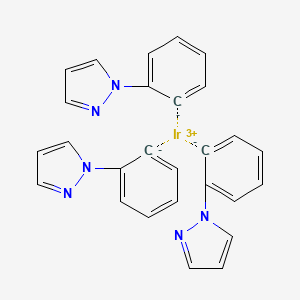
![4,8-Bis(hexyloxy)benzo[1,2-b:4,5-b']dithiophene](/img/structure/B3131871.png)